molecular formula C18H36P2 B12322482 1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane

1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane

Cat. No.: B12322482
M. Wt: 314.4 g/mol
InChI Key: QOLRLVPABLMMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane is a chiral ligand used in various chemical reactions, particularly in asymmetric hydrogenation reactions. This compound is known for its ability to form complexes with metals, which can then be used as catalysts in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane typically involves the reaction of 2,5-diethylphospholane with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane involves its ability to form complexes with metals. These metal complexes act as catalysts in various chemical reactions. The compound’s chiral nature allows it to induce chirality in the products, making it particularly useful in asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane is unique due to its specific chiral configuration and its ability to form highly efficient metal complexes for catalytic applications. Its structure allows for greater control over the stereochemistry of the products in asymmetric synthesis, making it a valuable tool in both academic and industrial research .

Properties

IUPAC Name

1-[2-(2,5-diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36P2/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4/h15-18H,5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLRLVPABLMMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(P1CCP2C(CCC2CC)CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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